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Compound of Interest

Compound Name:
N(im)-Trityl-L-histidine-

propylamide

CAS No.: 171176-63-9

Cat. No.: B1591227 Get Quote

Technical Guide: N(im)-Trityl-L-histidine-
propylamide
Structure, Synthesis, and Functional Applications

Executive Summary
N(im)-Trityl-L-histidine-propylamide is a semi-protected amino acid derivative characterized

by the presence of a bulky trityl (triphenylmethyl) group on the imidazole side chain and a

propylamide modification at the C-terminus.[1][2]

This molecule serves two critical functions in biochemical research:

Synthetic Intermediate: It acts as a lipophilic, C-terminal "capped" building block for peptide

mimetics, where the propylamide group enhances membrane permeability and stability

against carboxypeptidases.

Chiral Scaffold: In organocatalysis, the steric bulk of the trityl group combined with the chiral

backbone allows it to function as a selective catalyst or a precursor for kinetic resolution

agents.
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Key Technical Constraints: The utility of this compound is governed by the acid-lability of the

trityl group. Protocols involving this molecule must avoid strong acids (e.g., >5% TFA) to

prevent premature deprotection of the imidazole ring.

Chemical Architecture & Properties[3]
Structural Analysis
The molecule consists of three distinct functional domains, each conferring specific

physicochemical properties:

L-Histidine Core: Provides the chiral center (S-configuration) and the imidazole heterocycle.

[1]

N(im)-Trityl Group: A triphenylmethyl group attached to the imidazole nitrogen (typically the

-position).[1] This group is sterically demanding and acid-labile.[1] It masks the
nucleophilicity of the imidazole, preventing side reactions (like acyl transfer) during peptide
coupling.

Propylamide C-Terminus: Converts the carboxylic acid to a secondary amide (

).[1] This modification removes the negative charge, significantly increasing the molecule's
hydrophobicity (LogP) and bioavailability.

Physicochemical Data
Property Specification

CAS Number 171176-63-9

Formula

Molecular Weight 438.56 g/mol

Solubility
Soluble in organic solvents (DCM, DMF,

DMSO); Low solubility in water.[1]

pKa (Imidazole)
Masked by Trityl group (approx. 6.0 when

deprotected).

Appearance White to off-white powder.[1]
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Synthesis & Manufacturing Protocols
The synthesis of N(im)-Trityl-L-histidine-propylamide requires a strategy that preserves the

acid-sensitive trityl group while modifying the C-terminus.[1] The Fmoc-Strategy is the industry

standard for this application because it utilizes basic conditions (Piperidine) for deprotection, to

which the Trityl group is stable.

Synthesis Workflow (Fmoc Route)
The following diagram outlines the logical flow of synthesis, ensuring orthogonality of protecting

groups.
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Starting Material:
Fmoc-His(Trt)-OH

Activation:
HBTU / DIPEA / DMF

 Carboxyl Activation

Amidation:
Addition of Propylamine

 Nucleophilic Attack

Intermediate:
Fmoc-His(Trt)-NHPr

 Formation of Amide Bond

Fmoc Removal:
20% Piperidine in DMF

 Base-Induced Cleavage

Purification:
Flash Chromatography

(DCM/MeOH)

 Crude Product

Final Product:
H-His(Trt)-NHPr

 Isolation

Click to download full resolution via product page

Figure 1: Step-wise synthesis via Fmoc-chemistry.[1] This route avoids acidic conditions,

preserving the N(im)-Trityl group.[1]
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Detailed Experimental Protocol
Objective: Synthesis of H-His(Trt)-NHPr from Fmoc-His(Trt)-OH.

Activation:

Dissolve 1.0 eq of Fmoc-His(Trt)-OH in anhydrous DMF (0.1 M concentration).

Add 1.0 eq of HBTU (or HATU for higher efficiency) and 2.0 eq of DIPEA

(Diisopropylethylamine).

Stir for 5 minutes at

to form the active ester.

Coupling (Amidation):

Add 1.2 eq of Propylamine dropwise.

Allow the reaction to warm to room temperature and stir for 2–4 hours.

Validation: Monitor by TLC (DCM:MeOH 95:5). The starting material spot (

) should disappear.

Fmoc Deprotection:

Note: Do not use acid.

Add 20% Piperidine in DMF to the reaction mixture (or to the isolated intermediate if

purification was performed).

Stir for 30 minutes. The Fmoc group is cleaved as a dibenzofulvene adduct.

Work-up & Isolation:

Concentrate the solvent under reduced pressure (Rotavap).

Redissolve in Ethyl Acetate and wash with 5%
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(removes byproducts) and Brine.

Critical: Do not wash with dilute HCl or citric acid, as this will strip the Trityl group.

Dry over

and evaporate.

Functional Applications
Peptide Mimetics & Drug Development
In drug design, the propylamide moiety is used to modify the pharmacokinetic profile of

histidine-containing peptides.

Mechanism: The propyl chain increases lipophilicity, facilitating transport across the blood-

brain barrier (BBB) or cell membranes.

Stability: The C-terminal amide blocks carboxypeptidase degradation, extending the half-life

of the peptide in plasma.[1]

Example: This structure mimics the C-terminal modifications found in LHRH agonists (e.g.,

where Gly-NH2 is replaced by Ethylamide or Propylamide) to boost potency.[1]

Asymmetric Organocatalysis
N(im)-Trityl-L-histidine derivatives function as catalysts in kinetic resolution reactions.[1]

Role of Trityl: The bulky trityl group exerts steric influence, directing the stereochemical

outcome of acyl transfer reactions.

Role of Imidazole: While the Trityl group protects the nitrogen, in some catalytic cycles, the

"Trityl-His" designation refers to the precatalyst. However, some studies suggest that the

steric bulk of the protected imidazole itself can induce enantioselectivity in specific non-

covalent interactions.

Handling, Stability & Safety
Acid Sensitivity (The "Trityl Rule")
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The N(im)-Trityl bond is highly sensitive to acidic environments.

Incompatible Reagents: Trifluoroacetic acid (TFA), Hydrochloric acid (HCl), Acetic acid

(glacial).

Compatible Reagents: Piperidine, DIPEA, Morpholine, Alcohols, DCM, DMF.

Storage
Temperature: Store at

.

Atmosphere: Hygroscopic; store under Nitrogen or Argon.

Shelf Life: 12–24 months if kept dry and frozen.

Safety Profile
GHS Classification: Irritant (Skin/Eye).[3]

Precaution: Avoid inhalation of dust. Use in a fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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